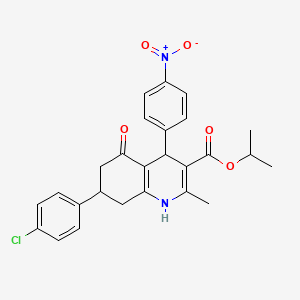

propan-2-yl 7-(4-chlorophenyl)-2-methyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Propan-2-yl 7-(4-chlorophenyl)-2-methyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic organic compound featuring a hexahydroquinoline core substituted with chlorophenyl, nitrophenyl, methyl, and ester functional groups. Its structure is characterized by a bicyclic framework with a ketone group at position 5 and a propan-2-yl ester at position 2.

Properties

IUPAC Name |

propan-2-yl 7-(4-chlorophenyl)-2-methyl-4-(4-nitrophenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25ClN2O5/c1-14(2)34-26(31)23-15(3)28-21-12-18(16-4-8-19(27)9-5-16)13-22(30)25(21)24(23)17-6-10-20(11-7-17)29(32)33/h4-11,14,18,24,28H,12-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGNDQIPXSAHXRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 7-(4-chlorophenyl)-2-methyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves a multi-step process. One common method includes the reaction of 3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide with N-(4-nitrophenyl)maleimide under reflux conditions in glacial acetic acid . The reaction is monitored using spectroscopic techniques such as FT-IR, NMR, and LCMS to confirm the structure and purity of the compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using larger quantities of reagents.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 7-(4-chlorophenyl)-2-methyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the nitro group to an amino group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and chloro positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can lead to the formation of quinoline derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including cyclization processes that yield the hexahydroquinoline structure. Spectroscopic techniques such as FT-IR, NMR, and LC-MS are commonly employed to characterize the compound and confirm its structure. For instance, the characteristic absorption bands in the FT-IR spectrum can provide insights into functional groups present in the molecule .

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that derivatives of hexahydroquinoline structures exhibit significant anticancer properties. Studies have shown that compounds with similar structures can block P-glycoprotein (P-gp) efflux mechanisms associated with multidrug resistance (MDR) in cancer cells. This is crucial as MDR is a common challenge in chemotherapy . The specific compound has been hypothesized to possess similar properties due to its structural characteristics.

2. Antimicrobial Properties

Hexahydroquinoline derivatives have also been explored for their antimicrobial activity. Research has demonstrated that modifications to the quinoline structure can enhance antibacterial effects against various pathogens. This suggests potential applications in developing new antibiotics or antimicrobial agents .

3. Anti-inflammatory Effects

Some studies suggest that compounds related to hexahydroquinolines may exhibit anti-inflammatory properties. This could open avenues for treating inflammatory diseases or conditions where inflammation plays a key role .

Case Studies and Research Findings

Several studies have documented the efficacy of hexahydroquinoline derivatives:

- Study on Anticancer Properties : A study published in 2020 evaluated the cytotoxic effects of various quinoline derivatives on cancer cell lines. The findings indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis in resistant cancer cells .

- Antimicrobial Efficacy : Research conducted on a series of quinoline derivatives revealed promising results against Gram-positive and Gram-negative bacteria, suggesting that structural modifications could lead to more potent antimicrobial agents .

Data Tables

The following table summarizes key findings related to the applications of hexahydroquinoline derivatives:

Mechanism of Action

The mechanism of action of propan-2-yl 7-(4-chlorophenyl)-2-methyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of hexahydroquinoline derivatives, which are often studied for their pharmacological and material science applications. Below is a detailed comparison with analogous compounds based on structural motifs, substituent effects, and available data.

Table 1: Structural Comparison of Hexahydroquinoline Derivatives

†Calculated based on molecular formulas.

Key Structural and Functional Differences

Ester Group Variations: The target compound’s propan-2-yl ester (isopropyl) at position 3 enhances lipophilicity compared to ethyl or methyl esters (e.g., ). This may improve membrane permeability in biological systems.

Aromatic Substituents :

- The 4-nitrophenyl group in the target compound and its analog is strongly electron-withdrawing, which could stabilize charge-transfer complexes or influence redox behavior.

- Compounds with hydroxy/methoxyphenyl groups (e.g., ) exhibit hydrogen-bonding capacity, affecting solubility and crystallinity.

Phenyl vs. Heteroaryl Substitutions: The cyclohexyl ester in introduces conformational rigidity, possibly altering pharmacokinetic profiles compared to aromatic esters. The chlorophenoxy side chain in adds a polarizable halogen and ether linkage, which might modulate target selectivity in drug-receptor interactions.

Research Findings and Trends

- Synthetic Accessibility: The target compound’s nitro and chloro groups require careful regioselective synthesis, often via Hantzsch-type cyclization, as seen in related quinoline derivatives .

- Stability : Nitro groups may confer photolytic sensitivity, whereas chlorophenyl substituents enhance thermal stability, as observed in analogs .

- Computational Modeling : Molecular docking studies on similar compounds suggest that the 4-nitrophenyl group participates in hydrophobic interactions with enzyme active sites .

Biological Activity

Propan-2-yl 7-(4-chlorophenyl)-2-methyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (referred to as Compound A) is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of the biological activity of Compound A, including its synthesis, mechanisms of action, and various biological assays that highlight its pharmacological potential.

Synthesis and Characterization

Compound A can be synthesized through a multi-step process involving the reaction of substituted phenyl derivatives with specific carboxylic acid derivatives. The synthesis typically involves:

- Formation of the hexahydroquinoline core through cyclization reactions.

- Substitution reactions to introduce the chlorophenyl and nitrophenyl groups.

- Characterization using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the molecular structure.

Biological Activity Overview

The biological activities of Compound A have been investigated in various studies. Key areas of focus include:

- Antimicrobial Activity : Compound A has demonstrated significant antimicrobial properties against a range of bacterial strains.

- Anticancer Activity : Research indicates that Compound A exhibits selective cytotoxicity against certain cancer cell lines.

- Antioxidant Activity : The compound shows potential as an antioxidant agent, contributing to cellular protection against oxidative stress.

Table 1: Summary of Biological Activities

Antimicrobial Activity

In vitro studies have demonstrated that Compound A exhibits potent antimicrobial activity. For instance, it has been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) comparable to established antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis or function.

Anticancer Activity

The anticancer potential of Compound A has been evaluated through assays such as MTT and colony formation tests. Notably:

- In studies involving human colorectal adenocarcinoma (Caco-2) cells, Compound A significantly decreased cell viability by approximately 39.8% compared to untreated controls (p < 0.001).

- In contrast, its effects on A549 lung cancer cells were less pronounced, indicating a selective action that may be beneficial for targeted cancer therapies.

Case Study: Caco-2 Cell Line

A detailed study on Caco-2 cells revealed that Compound A not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways. This suggests a dual mechanism where the compound both halts cell cycle progression and triggers programmed cell death.

Antioxidant Activity

The antioxidant capacity of Compound A was assessed using the DPPH radical scavenging method. Results indicated that it possesses significant antioxidant activity, outperforming some known antioxidants like ascorbic acid in certain assays. This property is crucial for its potential application in preventing oxidative stress-related diseases.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for propan-2-yl 7-(4-chlorophenyl)-2-methyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate?

- The synthesis typically involves a multi-step process:

- Step 1 : Condensation of 4-chlorobenzaldehyde with a β-ketoester (e.g., ethyl acetoacetate) to form an enamine intermediate.

- Step 2 : Cyclization with a nitro-substituted cyclohexanone derivative under acidic conditions (e.g., acetic acid) to construct the hexahydroquinoline core.

- Step 3 : Esterification with propan-2-ol to introduce the isopropyl ester group .

- Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane) and purified via column chromatography. Yield optimization requires strict control of temperature (80–100°C) and anhydrous conditions .

Q. Which spectroscopic methods are critical for confirming the compound’s structure?

- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenyl/nitrophenyl groups) and carbonyl carbons (δ ~170–175 ppm for the ester and ketone) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+ at m/z 509.2) and fragmentation patterns .

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1720 cm⁻¹ for esters, nitro group absorption at ~1520 cm⁻¹) .

Q. What are standard assays for preliminary biological screening of this compound?

- Antimicrobial Activity : Agar diffusion assays against S. aureus and E. coli (MIC values reported in µg/mL) .

- Antioxidant Potential : DPPH radical scavenging assay (IC50 compared to ascorbic acid) .

- Enzyme Inhibition : Fluorescence-based assays for acetylcholinesterase (AChE) or cyclooxygenase-2 (COX-2) inhibition .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the cyclization step?

- Catalyst Screening : Test Lewis acids (e.g., ZnCl2, BF3·Et2O) to enhance cyclization efficiency. Evidence shows ZnCl2 improves yields by 15–20% in similar quinoline syntheses .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates better than acetic acid. Parallel experiments under microwave irradiation (100 W, 60°C) reduce reaction time from 12h to 2h .

- Contradiction Resolution : Discrepancies in yields (40–70%) across studies may arise from nitro group sensitivity to reducing conditions. Use inert atmospheres (N2/Ar) to mitigate side reactions .

Q. What computational methods elucidate the compound’s structure-activity relationship (SAR)?

- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., COX-2 active site). The 4-nitrophenyl group shows strong π-π stacking with Tyr355 in COX-2 .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrostatic potential surfaces. The chlorophenyl group’s electron-withdrawing effect enhances stability in hydrophobic pockets .

- MD Simulations : Assess binding stability (50 ns trajectories) to compare with experimental IC50 data .

Q. How can crystallographic data resolve stereochemical ambiguities in the hexahydroquinoline core?

- Single-Crystal X-ray Diffraction :

- Unit Cell Parameters : Monoclinic P21/c space group with a = 13.628 Å, b = 8.630 Å, c = 14.577 Å, β = 98.39° .

- Hydrogen Bonding : N–H···O interactions stabilize the chair conformation of the hexahydroquinoline ring (Fig. 2 in ).

- Comparative Analysis : Overlay experimental (X-ray) and computational (DFT) structures to validate dihedral angles (±5° tolerance) .

Q. What strategies address contradictory biological data across studies?

- Meta-Analysis : Compile IC50 values from independent assays (e.g., AChE inhibition: 2–10 µM) and assess variability via ANOVA. Differences may stem from cell line viability (e.g., HEK293 vs. SH-SY5Y) .

- Dose-Response Refinement : Test narrower concentration ranges (0.1–50 µM) with triplicate measurements to reduce SEM.

- Target Selectivity Profiling : Use kinase panels or proteome arrays to identify off-target effects (e.g., unintended PDE4 inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.